Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate

Catalog No.
S11503145
CAS No.
M.F
C22H17N3O3
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]...

Product Name

Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate

IUPAC Name

methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C22H17N3O3/c1-28-21(27)13-20(26)25-22-18(14-23)17(15-8-4-2-5-9-15)12-19(24-22)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,24,25,26)

InChI Key

LWPKPORCUZIXBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate is a complex organic compound featuring a unique molecular structure that includes a cyano group, a pyridine ring, and a methyl ester functional group. Its molecular formula is C19H18N2O3C_{19}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 330.36 g/mol. The compound is characterized by its potential applications in medicinal chemistry, particularly as a lead compound in drug discovery due to its structural diversity and biological activity.

The reactivity of methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: The ester functionality can undergo hydrolysis under acidic or basic conditions, yielding the corresponding acid and alcohol.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides, facilitating further functionalization.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize derivatives for further study.

Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate exhibits notable biological activities, particularly in the realm of medicinal chemistry. Preliminary studies suggest that it may possess:

  • Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Activity: It has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate typically involves multi-step synthetic routes, including:

  • Formation of the Pyridine Ring: Starting from suitable precursors, the pyridine structure is established through cyclization reactions.
  • Introduction of the Cyano Group: This can be achieved via nucleophilic substitution or other methods such as the use of cyanogen bromide.
  • Amine Formation: The amino group is introduced through reductive amination or direct amination.
  • Esterification: Finally, the methyl ester is formed through reaction with methanol in the presence of acid catalysts.

These methods allow for the efficient production of the compound while enabling modifications to improve yield and purity.

Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate has several potential applications:

  • Drug Development: Its unique structure makes it a candidate for further development into therapeutic agents targeting various diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules and exploring structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding how methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate interacts with biological targets. Initial findings indicate possible interactions with enzymes and receptors involved in cancer pathways and microbial resistance mechanisms. Further studies using techniques such as molecular docking and binding assays can provide insights into its efficacy and specificity.

Several compounds share structural similarities with methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Cyano-2-methoxy-4,6-diphenylpyridineC19H14N2OC_{19}H_{14}N_{2}OContains a methoxy group; less complex than the target compound.
2-(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylphenylacetic acidC26H18N2O2SC_{26}H_{18}N_{2}O_2SContains a sulfanyl group; broader biological activity spectrum.
Methyl 2-(3-cyano-pyridinyl)acetateC12H12N2O2C_{12}H_{12}N_{2}O_2Simpler structure; primarily used in synthetic organic chemistry.

These compounds highlight the uniqueness of methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate due to its complex structure and potential biological activities that may not be present in simpler analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

371.12699141 g/mol

Monoisotopic Mass

371.12699141 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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